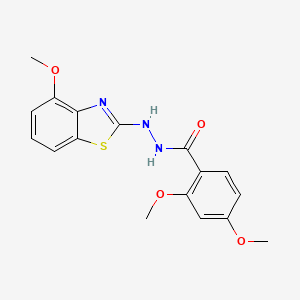

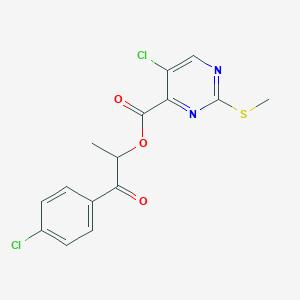

2,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a derivative of benzohydrazide, which is a class of compounds known for their potential biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the possible characteristics and behaviors of the compound of interest.

Synthesis Analysis

The synthesis of related benzohydrazide derivatives often involves the condensation of hydrazides with various aldehydes or ketones. For instance, the synthesis of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide involved the use of X-ray crystallography, IR-NMR spectroscopy, and DFT studies to characterize the structure . Similarly, a series of N'-arylmethylidene acetohydrazides were synthesized using commercially available saccharine, followed by ring expansion, N-methylation, cyclization with hydrazine, and ultrasonic mediated condensations with aromatic aldehydes . These methods could potentially be adapted for the synthesis of 2,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide.

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often characterized using X-ray diffraction, which provides detailed information about the crystal packing and molecular conformation . Density functional theory (DFT) is also commonly used to optimize the molecular geometry and compare it with experimental data . For the compound of interest, similar techniques could be employed to determine its molecular structure and conformation.

Chemical Reactions Analysis

Benzohydrazide derivatives can undergo various chemical reactions, including condensation with aldehydes and ketones to form hydrazone linkages. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic rings, which can affect the electron density and thus the chemical behavior of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of methoxy groups, as seen in the related compounds, can increase the electron density on the aromatic ring, potentially affecting these properties . Additionally, spectroscopic techniques like IR and NMR are used to determine functional groups and molecular symmetry . Theoretical calculations, such as those for molecular electrostatic potential (MEP) distribution and frontier molecular orbitals (FMOs), can provide insights into the reactivity and optical properties of the compound .

科学的研究の応用

Synthesis and Biological Activity

- Synthesis of Benzothiazole Derivatives : Research has shown the synthesis of various benzothiazole derivatives, including compounds structurally related to 2,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide. These compounds have been explored for their potential biological activities (Raj et al., 2007).

- Antimicrobial Activity : Studies have been conducted on benzothiazole derivatives to evaluate their antimicrobial properties. These studies include the synthesis and antimicrobial evaluation of various related compounds, highlighting their potential in combating bacterial and fungal infections (Patel et al., 2011).

Chemical Synthesis and Modification

- Synthetic Pathways : Research has detailed the synthesis of compounds similar to 2,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide, outlining specific chemical reactions and processes used in their creation (Taha et al., 2014).

Applications in Corrosion Inhibition and Material Science

- Corrosion Inhibition : Benzothiazole derivatives have been studied for their effectiveness in inhibiting corrosion, particularly for materials like carbon steel. This application is crucial in industrial settings to prolong the life of metal components and structures (Hu et al., 2016).

Photodynamic Therapy and Cancer Treatment

- Photodynamic Therapy : Some benzothiazole derivatives have been investigated for their potential in photodynamic therapy, a treatment method for certain types of cancer. These compounds can be used as photosensitizers to target and destroy cancer cells (Pişkin et al., 2020).

Antiproliferative and DNA Protective Abilities

- Antiproliferative Properties : Research into benzothiazole derivatives has included the examination of their antiproliferative properties, particularly their ability to inhibit the growth of cancer cells and protect DNA from oxidative damage (Gür et al., 2020).

Antioxidant and Enzymatic Activities

- Antioxidant Properties : Studies have also focused on the antioxidant behavior of benzohydrazide derivatives, which is critical in combating oxidative stress and related diseases (Sirajuddin et al., 2013).

将来の方向性

Benzothiazole derivatives, including “2,4-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide”, are of great interest for drug design due to their high biological and pharmacological activity . Future research may focus on developing new drugs and materials using these compounds, as well as new synthetic approaches and patterns of reactivity .

特性

IUPAC Name |

2,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-22-10-7-8-11(13(9-10)24-3)16(21)19-20-17-18-15-12(23-2)5-4-6-14(15)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPOIEFTULPIEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-N-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2549862.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-](/img/no-structure.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2549868.png)

![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2549872.png)

![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2549877.png)

![benzyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2549878.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2549883.png)